5-Fluoro-2,3-dihydrobenzofuran-3-ol
Overview
Description
5-Fluoro-2,3-dihydrobenzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzyl ketones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxyacetophenones. Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve the yield of complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
5-Fluoro-2,3-dihydrobenzofuran-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position and the fluorine atom at the 5-position play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .
Comparison with Similar Compounds
5-Fluoro-2,3-dihydrobenzofuran: Lacks the hydroxyl group at the 3-position.
4-Bromo-5-Fluoro-2,3-dihydrobenzofuran-3-ol: Contains a bromine atom at the 4-position in addition to the fluorine and hydroxyl groups.
5-Fluoro-2,3-dihydrobenzofuran-4-ylmethanamine: Features a methanamine group at the 4-position instead of the hydroxyl group.
Uniqueness: 5-Fluoro-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZKBUZKDPWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515173 | |
Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60770-60-7 | |
Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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